2-Bromo-3-(3-bromopropyl)fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3-bromopropyl)fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-bromopropyl)fluorobenzene typically involves the bromination of a fluorobenzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursorsThis method ensures scalability and cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-bromopropyl)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of FeBr3 or AlCl3.
Friedel-Crafts Alkylation: Alkyl halides in the presence of AlCl3.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications in organic synthesis .
Scientific Research Applications
2-Bromo-3-(3-bromopropyl)fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-bromopropyl)fluorobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and the development of new compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromofluorobenzene: Similar structure but lacks the bromopropyl group.
3-Bromopropylbenzene: Lacks the fluorine atom.
2,3-Dibromofluorobenzene: Contains an additional bromine atom on the benzene ring.
Uniqueness
2-Bromo-3-(3-bromopropyl)fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a bromopropyl group. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9Br2F |
---|---|
Molecular Weight |
295.97 g/mol |
IUPAC Name |
2-bromo-1-(3-bromopropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
InChI Key |
HIVXLYYICIULHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.